

An In-depth Technical Guide to Desthiobiotin-PEG3-Azide: Structure, Properties, and Applications

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Compound of Interest

Compound Name:	Desthiobiotin-PEG3-Azide
CAS No.:	1306615-47-3
Cat. No.:	B1433330

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This guide provides a comprehensive overview of **Desthiobiotin-PEG3-Azide**, a versatile tool in modern bioconjugation and proteomics. We will delve into its chemical architecture, explore its unique properties, and detail its practical applications with field-proven insights.

Section 1: The Foundational Advantage: Understanding the Desthiobiotin-Streptavidin Interaction

At the heart of many biological assays lies the remarkably strong and specific interaction between biotin and streptavidin.[1] However, the near-irreversible nature of this bond can be a significant hurdle in applications requiring the gentle recovery of captured biomolecules.[1] This is where desthiobiotin, a sulfur-free analog of biotin, offers a compelling alternative.[2][3]

Desthiobiotin binds to streptavidin with high specificity but with a significantly lower affinity (dissociation constant, $K_d \approx 10^{-11}$ M) compared to biotin ($K_d \approx 10^{-15}$ M).[2][4] This crucial difference allows for the elution of desthiobiotin-labeled molecules from streptavidin affinity

matrices under mild, non-denaturing conditions, typically by competitive displacement with free biotin.[2][3] This "soft-release" characteristic is paramount for preserving the native structure and function of purified proteins and their interacting partners, a critical consideration in pull-down assays and functional proteomics.[2][3]

Section 2: Deconstructing Desthiobiotin-PEG3-Azide: A Trifunctional Marvel

Desthiobiotin-PEG3-Azide is a heterobifunctional reagent meticulously designed for three key functionalities:

- **The Desthiobiotin Moiety:** As discussed, this serves as the reversible, high-affinity capture tag for streptavidin-based purification and detection. Its single-ring, sulfur-free structure is the basis for its gentler binding affinity.[2][3]
- **The Polyethylene Glycol (PEG) Linker:** The tri-ethylene glycol (PEG3) spacer is not merely a connector. This hydrophilic linker offers several distinct advantages in bioconjugation:
 - **Enhanced Solubility:** PEGylation significantly increases the aqueous solubility of the reagent and the resulting conjugates, which is particularly beneficial when working with hydrophobic molecules.[5][6]
 - **Reduced Steric Hindrance:** The flexible PEG chain provides spatial separation between the desthiobiotin tag and the conjugated biomolecule, minimizing steric hindrance and ensuring efficient binding to streptavidin.[7]
 - **Improved Pharmacokinetics and Reduced Immunogenicity:** In therapeutic applications, PEGylation can protect biomolecules from enzymatic degradation, reduce immunogenicity, and prolong circulation time.[6][8]
- **The Azide Group:** This functional group is the gateway to "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[9][10] The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctyne derivatives like DBCO or BCN.[9][11] These reactions are highly selective and can be performed in complex biological mixtures without interfering with native cellular processes.[12][13]

A clear understanding of the physicochemical properties of **Desthiobiotin-PEG3-Azide** is essential for its effective use.

Property	Value	Source(s)
Molecular Formula	C18H34N6O5	[2][3][9][14]
Molecular Weight	~414.50 g/mol	[2][3][9][14]
CAS Number	1426828-06-9 or 1951424-99-9	[2][3][9][14]
Appearance	Liquid or paste	[2][9]
Solubility	Soluble in DMSO and DMF	[9][15]
Storage	Store at -20°C, desiccated	[2][3][9]

Section 3: Applications in Research and Drug Development

The unique combination of a reversible affinity tag, a flexible linker, and a bioorthogonal reactive group makes **Desthiobiotin-PEG3-Azide** an invaluable tool for a wide range of applications.

A primary application is in affinity purification and identification of protein-protein interactions.

- **Causality Behind Experimental Choices:** In a typical pull-down experiment, a protein of interest is modified to contain an alkyne group. This can be achieved through metabolic labeling with an alkyne-containing amino acid analog or by chemical modification. The alkyne-modified protein is then "clicked" with **Desthiobiotin-PEG3-Azide**. The resulting desthiobiotinylated protein, along with its interacting partners, can be captured on streptavidin-coated beads. The key advantage here is the ability to elute the entire protein complex under gentle conditions using free biotin, preserving weak or transient interactions that might be disrupted by harsh elution methods. This soft-release minimizes the co-purification of endogenously biotinylated proteins, which would remain bound to the streptavidin resin.[2][3]

Experimental Workflow: Affinity Purification of an Alkyne-Modified Protein

Caption: Workflow for affinity purification using **Desthiobiotin-PEG3-Azide**.

Desthiobiotin-PEG3-Azide is also a component in the synthesis of more complex biomolecules, such as PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).[9]

- PROTACs: These molecules consist of two ligands connected by a linker; one binds to a target protein, and the other recruits an E3 ubiquitin ligase to induce degradation of the target.[9] **Desthiobiotin-PEG3-Azide** can be used as a versatile building block to construct these linkers.[9]
- ADCs: The PEG linker component can improve the solubility and stability of ADCs, while the desthiobiotin tag can be used for purification during the manufacturing process.[16]

The ability to attach a desthiobiotin tag to a biomolecule of interest via click chemistry opens up possibilities for various labeling and imaging applications.[4] Once labeled, the biomolecule can be detected using fluorescently-labeled streptavidin.[17] The reversibility of the desthiobiotin-streptavidin interaction allows for sequential probing and detection strategies.[17]

Section 4: Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the general procedure for labeling an alkyne-containing protein with **Desthiobiotin-PEG3-Azide**.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- **Desthiobiotin-PEG3-Azide**
- Copper(II) sulfate (CuSO₄)
- Reducing agent (e.g., Sodium Ascorbate or TCEP)

- Copper-chelating ligand (e.g., TBTA or THPTA)
- DMSO or DMF

Procedure:

- Prepare Stock Solutions:
 - Dissolve **Desthiobiotin-PEG3-Azide** in DMSO or DMF to a concentration of 10 mM.
 - Prepare a 50 mM stock solution of CuSO₄ in water.
 - Prepare a 50 mM stock solution of Sodium Ascorbate or TCEP in water.
 - Prepare a 1.7 mM stock solution of TBTA in a 1:4 (v/v) mixture of DMSO and tert-butanol.
[\[18\]](#)
- Reaction Setup:
 - In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 μM.
 - Add the **Desthiobiotin-PEG3-Azide** stock solution to a final concentration of 25-100 μM.
[\[18\]](#)
 - Add the copper-chelating ligand stock solution to a final concentration of 100 μM.[\[18\]](#)
 - Add the CuSO₄ stock solution to a final concentration of 1 mM.[\[18\]](#)
 - Initiate the reaction by adding the reducing agent stock solution to a final concentration of 1 mM.[\[18\]](#)
- Incubation:
 - Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.[\[18\]](#)
- Purification:

- Remove excess reagents by size-exclusion chromatography, dialysis, or affinity purification using streptavidin agarose.

Protocol 2: Affinity Purification of a Desthiobiotinylated Protein

Materials:

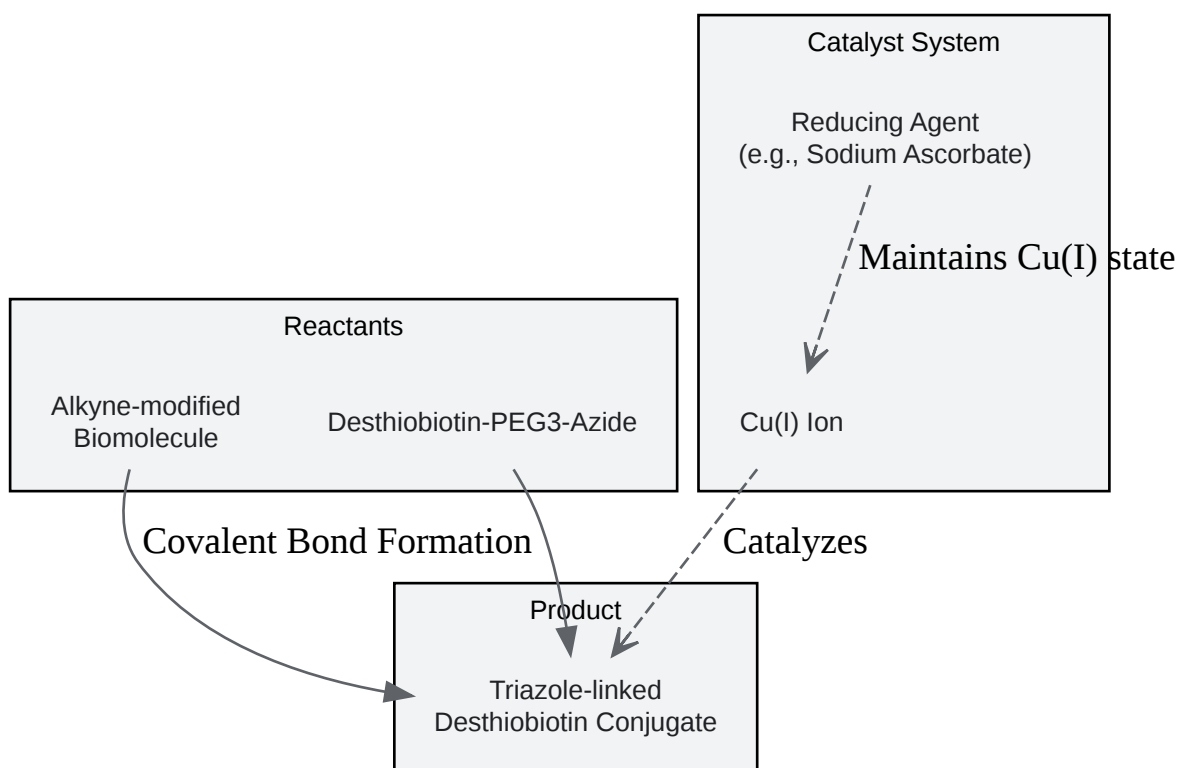
- Desthiobiotin-labeled protein sample
- Streptavidin agarose beads
- Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
- Elution Buffer (e.g., Binding/Wash Buffer containing 10-50 mM free d-biotin)

Procedure:

- **Bead Preparation:**
 - Wash the streptavidin agarose beads twice with Binding/Wash Buffer.
- **Binding:**
 - Incubate the desthiobiotin-labeled protein sample with the washed beads for 1-2 hours at 4°C with gentle rotation.
- **Washing:**
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.
- **Elution:**
 - Add Elution Buffer to the beads and incubate for 30-60 minutes at room temperature with gentle agitation.

- o Pellet the beads and collect the supernatant containing the eluted protein. Repeat the elution step for complete recovery.

Logical Relationship: The Click Chemistry Reaction



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Caption: The CuAAC reaction for bioconjugation.

Section 5: Conclusion

Desthiobiotin-PEG3-Azide stands out as a highly versatile and enabling tool for researchers in life sciences and drug development. Its trifunctional nature, combining a reversible affinity tag, a beneficial PEG linker, and a bioorthogonal reactive handle, provides a robust solution for a multitude of applications. By understanding the underlying principles of its components and following optimized protocols, scientists can leverage this reagent to advance their research in proteomics, bioconjugation, and beyond.

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